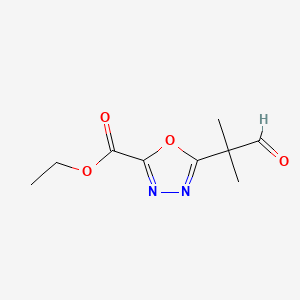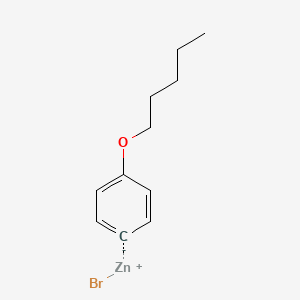
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzamide group, a tetrahydrofuran ring, and a carbamothioyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with tetrahydrofuran-2-ylmethylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and the application of mild heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzamides and tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes or proteins. Additionally, its carbamothioyl group can interact with thiol groups in proteins, leading to the disruption of protein function and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
4-Carbamothioyl-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives
Propiedades
Fórmula molecular |
C13H16N2O2S |
|---|---|
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
4-carbamothioyl-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N2O2S/c14-12(18)9-3-5-10(6-4-9)13(16)15-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,18)(H,15,16) |
Clave InChI |
CNAHHPIGNPKIES-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)








![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)


